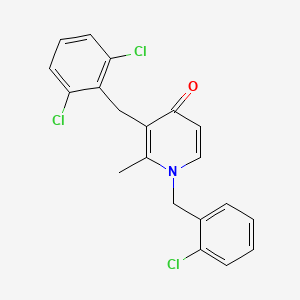

1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a synthetic organic compound It is characterized by the presence of chlorobenzyl groups attached to a pyridinone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:

Starting Materials: 2-chlorobenzyl chloride, 2,6-dichlorobenzyl chloride, and 2-methyl-4(1H)-pyridinone.

Reaction Steps:

Reaction Conditions: These reactions typically require solvents like dichloromethane or toluene, and bases such as sodium hydroxide or potassium carbonate. The reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:

Continuous Flow Reactors: To maintain consistent reaction conditions.

Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products depend on the specific reactions:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Applications De Recherche Scientifique

Cancer Research

Recent studies have identified 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone as a potential inhibitor of histone methyltransferases, specifically enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes play critical roles in gene regulation and are implicated in various cancers. Inhibiting these enzymes may lead to decreased tumor growth and improved patient outcomes in proliferative diseases .

Antimicrobial Activity

The compound has shown promise against Plasmodium falciparum, the causative agent of malaria. Its structural analogs have been investigated for their ability to inhibit key enzymes in the pathogen's metabolic pathways, offering a potential new avenue for antimalarial drug development . The ability to modify its structure while retaining activity suggests versatility in developing derivatives with enhanced efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications at specific positions on the pyridinone ring can significantly influence its biological activity. For instance, alterations to the chlorobenzyl groups have been shown to enhance selectivity and potency against targeted receptors .

Inhibition Studies

A series of inhibition assays were conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics, with a half-life conducive for therapeutic use. Its metabolic stability was assessed using human liver microsomes, indicating low toxicity profiles which are essential for drug development .

Mécanisme D'action

The mechanism of action of 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-chlorobenzyl)-2-methyl-4(1H)-pyridinone: Lacks the 2,6-dichlorobenzyl group.

3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone: Lacks the 2-chlorobenzyl group.

Uniqueness

1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is unique due to the presence of both 2-chlorobenzyl and 2,6-dichlorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone, with the CAS number 478246-04-7, is a synthetic compound that belongs to the class of pyridinones. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific biological targets through molecular docking simulations, indicating potential interactions with proteins involved in various enzymatic pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. It has been investigated as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV. The compound demonstrated significant inhibitory activity against wild-type (WT) HIV strains and certain resistant mutants. For instance, it exhibited an effective concentration (EC50) of approximately 10.6 nM against WT strains and showed comparable efficacy against mutant strains such as K103N .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed in various animal models. In a study involving rats, the compound was administered at doses up to 183 mg/kg without resulting in mortality; however, a notable decrease in body weight was observed, indicating potential toxicity at higher doses . Further investigations are necessary to establish a safe dosage range for therapeutic applications.

Study on Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of this compound against HIV-1, researchers utilized both in vitro and in vivo models. The results indicated that the compound not only inhibited viral replication effectively but also had a favorable pharmacokinetic profile with moderate oral bioavailability .

| Parameter | Value |

|---|---|

| EC50 (WT HIV-1) | 10.6 nM |

| EC50 (K103N mutant) | 10.2 nM |

| Oral Bioavailability | Estimated at 15.5% |

| Liver Microsome Clearance | 33.2 μL/min/mg |

Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of the compound. The LD50 parameter indicated that the compound has a high safety margin, with no observed mortality at doses exceeding 2000 mg/kg in mice . However, further studies are warranted to understand long-term effects and potential organ toxicity.

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl3NO/c1-13-15(11-16-18(22)7-4-8-19(16)23)20(25)9-10-24(13)12-14-5-2-3-6-17(14)21/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGSNKLRMVGWPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC=CC=C2Cl)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.